H-Lys-Ala-OH hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

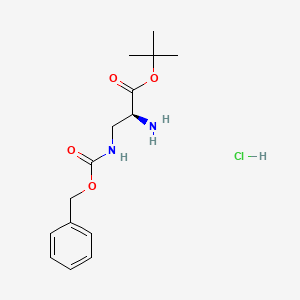

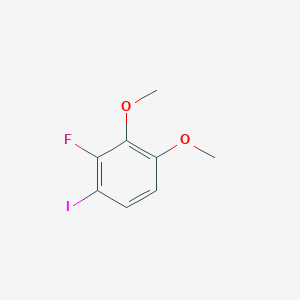

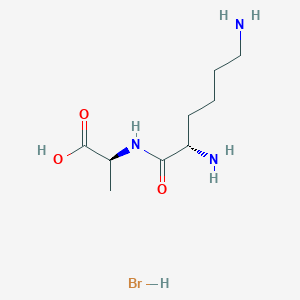

H-Lys-Ala-OH hydrobromide is a synthetic peptide consisting of lysine (Lys), alanine (Ala), and hydroxyl (OH) groups . It is used for water solubility enhancement. The molecular weight of this compound is 298.18 .

Synthesis Analysis

The potentially immunoactive lysine-containing tetrapeptide H-Lys-Ala-Val-Gly-OH was synthesized . The value of using a method based on mixed anhydrides and activated esters to obtain the tetrapeptide at high yield was demonstrated . The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .Molecular Structure Analysis

The IUPAC name of H-Lys-Ala-OH hydrobromide is (2S)-2- { [ (2S)-2,6-diaminohexanoyl]amino}propanoic acid hydrobromide . The InChI code is 1S/C9H19N3O3.BrH/c1-6(9(14)15)12-8(13)7(11)4-2-3-5-10;/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15);1H/t6-,7-;/m0./s1 .Chemical Reactions Analysis

The synthesis of peptides containing polyfunctional amino acids is a complex practical task . Studies improving existing methods are often based on the use of the tactic of minimum protection, along with an activated esters method for amino acid condensation .Physical And Chemical Properties Analysis

H-Lys-Ala-OH hydrobromide is a white powder . It should be stored at 2-8 C .Aplicaciones Científicas De Investigación

Biomedical Hydrogels

H-Lys-Ala-OH: peptides have been utilized in the creation of biomedical hydrogels . These hydrogels are biocompatible and suitable for various biomedical applications, including drug delivery and diagnostic tools for imaging . The amphiphilic cationic nature of these peptides, which includes a Lys residue, makes them ideal for forming self-supporting hydrogels that can be used as scaffolds in tissue engineering .

Bioprinting Scaffolds

The compound’s ability to form hydrogels has also been explored for bioprinting applications . The self-assembling properties of peptides containing H-Lys-Ala-OH make them potential materials for creating scaffolds that can support cell adhesion, survival, and duplication, which are crucial for tissue engineering .

Peptide Synthesis

H-Lys-Ala-OH is a building block in peptide synthesis . It is used to create various peptide sequences for research and development in pharmaceuticals. The compound’s structure allows for the synthesis of peptides with specific properties and functions, which can be tailored for different therapeutic applications .

Immunoactive Compounds

Research has indicated that peptides containing H-Lys-Ala-OH can be synthesized to create potentially immunoactive compounds . These compounds can play a role in modulating the immune response, which is valuable in the development of new vaccines and immunotherapies .

Analytical Chemistry

In analytical chemistry , H-Lys-Ala-OH hydrobromide is used as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods that are used to study peptides and proteins .

Research and Development

Both H-Lys-Ala-OH and its hydrobromide form are used extensively in research and development . They are employed in the study of peptide behavior, stability, and interactions with other biomolecules. This research can lead to the discovery of new drugs and therapeutic strategies .

Mecanismo De Acción

Target of Action

H-Lys-Ala-OH, also known as H-Lys-Ala-OH hydrobromide, is a dipeptide

Mode of Action

This can result in a variety of changes, such as altered enzymatic activity, changes in cell signaling, or modifications to cellular structures .

Biochemical Pathways

For instance, they can affect signal transduction pathways, metabolic pathways, or pathways involved in cell growth and differentiation .

Pharmacokinetics

They are typically metabolized by proteolytic enzymes and excreted via the kidneys .

Result of Action

These effects can include changes in gene expression, alterations in cell signaling, modulation of enzymatic activity, and effects on cell growth and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of peptides like H-Lys-Ala-OH. Factors such as temperature, pH, and the presence of other molecules can affect the stability of the peptide and its ability to bind to its targets. Additionally, the physiological environment within the body, including factors such as the presence of proteolytic enzymes, can influence the peptide’s stability and bioavailability .

Safety and Hazards

Direcciones Futuras

The wide use of peptide bioregulators in medicine as hepatoprotectors and prophylactic agents gives them potential for further study with the aim of developing original drugs . The synthesis of peptides containing polyfunctional amino acids is a complex practical task . The list of methods used for peptide synthesis started during the last century continues to grow .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O3.BrH/c1-6(9(14)15)12-8(13)7(11)4-2-3-5-10;/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15);1H/t6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWAQWTXYMLNEB-LEUCUCNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCCCN)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Lys-Ala-OH hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[(1R)-1-(6-Chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxo-pyridine-2-carbonitrile](/img/structure/B6314774.png)

![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine](/img/structure/B6314786.png)

![(3S)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B6314793.png)

![1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97%](/img/structure/B6314803.png)

![1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97%](/img/structure/B6314807.png)

![1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea, 97%](/img/structure/B6314825.png)

![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole](/img/structure/B6314831.png)